molecular formula C12H10Cl2N2O2 B231378 2-(1H-imidazol-1-yl)ethyl 2,4-dichlorobenzoate

2-(1H-imidazol-1-yl)ethyl 2,4-dichlorobenzoate

Cat. No. B231378
M. Wt: 285.12 g/mol
InChI Key: TUGHLXPPUJCYOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-imidazol-1-yl)ethyl 2,4-dichlorobenzoate, also known as Imidazole-2-ethyl 2,4-dichlorobenzoate, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of 2,4-dichlorobenzoic acid and contains an imidazole ring, which makes it a useful tool for investigating various biological processes.

Mechanism Of Action

The mechanism of action of 2-(1H-imidazol-1-yl)ethyl 2,4-dichlorobenzoateethyl 2,4-dichlorobenzoate varies depending on its specific application. As an enzyme inhibitor, it binds to the active site of the enzyme and prevents its normal function. As an antimicrobial agent, it disrupts the cell membrane or cell wall of the microorganism, leading to cell death. As an anticancer agent, it induces apoptosis in cancer cells through various mechanisms, including the activation of caspases and the inhibition of NF-κB signaling.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-(1H-imidazol-1-yl)ethyl 2,4-dichlorobenzoateethyl 2,4-dichlorobenzoate also vary depending on its specific application. As an enzyme inhibitor, it can lead to increased levels of acetylcholine in the brain, which can have various physiological effects such as improved cognitive function. As an antimicrobial agent, it can prevent the growth of harmful bacteria and fungi, leading to improved health outcomes. As an anticancer agent, it can induce apoptosis in cancer cells, leading to tumor regression.

Advantages And Limitations For Lab Experiments

The advantages of using 2-(1H-imidazol-1-yl)ethyl 2,4-dichlorobenzoateethyl 2,4-dichlorobenzoate in lab experiments include its high purity, stability, and specificity for certain enzymes or microorganisms. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for the use of 2-(1H-imidazol-1-yl)ethyl 2,4-dichlorobenzoateethyl 2,4-dichlorobenzoate in scientific research, including:
1. Development of new enzyme inhibitors: 2-(1H-imidazol-1-yl)ethyl 2,4-dichlorobenzoateethyl 2,4-dichlorobenzoate could be used as a starting point for the development of new enzyme inhibitors with improved specificity and potency.
2. Investigation of new antimicrobial agents: 2-(1H-imidazol-1-yl)ethyl 2,4-dichlorobenzoateethyl 2,4-dichlorobenzoate could be used as a lead compound for the development of new antimicrobial agents with improved efficacy and safety.
3. Development of new anticancer agents: Further research could be conducted to fully understand the anticancer properties of 2-(1H-imidazol-1-yl)ethyl 2,4-dichlorobenzoateethyl 2,4-dichlorobenzoate and to develop new anticancer agents based on its structure.
In conclusion, 2-(1H-imidazol-1-yl)ethyl 2,4-dichlorobenzoateethyl 2,4-dichlorobenzoate is a versatile chemical compound that has been extensively studied for its potential applications in scientific research. Its various applications include enzyme inhibition, antimicrobial activity, and anticancer properties. Further research is needed to fully understand its mechanism of action and potential side effects, but it holds promise for the development of new drugs and treatments in the future.

Synthesis Methods

The synthesis of 2-(1H-imidazol-1-yl)ethyl 2,4-dichlorobenzoateethyl 2,4-dichlorobenzoate involves the reaction of 2,4-dichlorobenzoic acid with imidazole and ethyl chloroformate in the presence of a base such as triethylamine. The reaction yields 2-(1H-imidazol-1-yl)ethyl 2,4-dichlorobenzoateethyl 2,4-dichlorobenzoate as a white crystalline solid with a melting point of 151-153°C.

Scientific Research Applications

2-(1H-imidazol-1-yl)ethyl 2,4-dichlorobenzoateethyl 2,4-dichlorobenzoate has been used in a variety of scientific research applications, including:
1. Enzyme inhibition studies: 2-(1H-imidazol-1-yl)ethyl 2,4-dichlorobenzoateethyl 2,4-dichlorobenzoate has been used as an inhibitor of various enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine and their inhibition can lead to increased levels of acetylcholine in the brain.
2. Antimicrobial activity: 2-(1H-imidazol-1-yl)ethyl 2,4-dichlorobenzoateethyl 2,4-dichlorobenzoate has been shown to have antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus and Candida albicans.
3. Cancer research: 2-(1H-imidazol-1-yl)ethyl 2,4-dichlorobenzoateethyl 2,4-dichlorobenzoate has been investigated for its potential as an anticancer agent. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumors in animal models.

properties

Product Name

2-(1H-imidazol-1-yl)ethyl 2,4-dichlorobenzoate

Molecular Formula

C12H10Cl2N2O2

Molecular Weight

285.12 g/mol

IUPAC Name

2-imidazol-1-ylethyl 2,4-dichlorobenzoate

InChI

InChI=1S/C12H10Cl2N2O2/c13-9-1-2-10(11(14)7-9)12(17)18-6-5-16-4-3-15-8-16/h1-4,7-8H,5-6H2

InChI Key

TUGHLXPPUJCYOH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)OCCN2C=CN=C2

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)OCCN2C=CN=C2

Origin of Product

United States

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